molecular formula C7H6Cl2N2O B3366262 3,4-Dichloro-5-cyclopropoxypyridazine CAS No. 1346698-10-9

3,4-Dichloro-5-cyclopropoxypyridazine

Cat. No.: B3366262
CAS No.: 1346698-10-9
M. Wt: 205.04 g/mol
InChI Key: CAYZZLUDUKSIRC-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-cyclopropoxypyridazine is a chemical compound with the molecular formula C7H6Cl2N2O and a molecular weight of 205.04 g/mol. This compound is characterized by the presence of two chlorine atoms, a cyclopropoxy group, and a pyridazine ring structure. It is primarily used in research and development settings due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-5-cyclopropoxypyridazine typically involves multiple steps, starting with the appropriate precursors. One common method includes the cyclization of dichloropyridazine derivatives with cyclopropyl alcohols under acidic conditions. The reaction conditions are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process is designed to be cost-effective and scalable, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichloro-5-cyclopropoxypyridazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products are valuable in further research and development.

Scientific Research Applications

3,4-Dichloro-5-cyclopropoxypyridazine has several scientific research applications across various fields:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound is utilized in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Medicine: It serves as a precursor for the development of new pharmaceuticals and therapeutic agents.

  • Industry: Its unique properties make it suitable for use in materials science and chemical manufacturing.

Mechanism of Action

The mechanism by which 3,4-Dichloro-5-cyclopropoxypyridazine exerts its effects depends on its specific application. For example, in pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

3,4-Dichloro-5-cyclopropoxypyridazine is compared with other similar compounds to highlight its uniqueness:

  • 3,4-Dichloro-5-methoxypyridazine: Similar structure but with a methoxy group instead of cyclopropoxy.

  • 3,4-Dichloro-5-ethoxypyridazine: Similar structure but with an ethoxy group instead of cyclopropoxy.

  • 3,4-Dichloropyridazine: Lacks the cyclopropoxy group, resulting in different chemical properties.

These comparisons help researchers understand the specific advantages and applications of this compound over its analogs.

Properties

IUPAC Name

3,4-dichloro-5-cyclopropyloxypyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O/c8-6-5(12-4-1-2-4)3-10-11-7(6)9/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYZZLUDUKSIRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=CN=NC(=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20744757
Record name 3,4-Dichloro-5-(cyclopropyloxy)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346698-10-9
Record name Pyridazine, 3,4-dichloro-5-(cyclopropyloxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346698-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dichloro-5-(cyclopropyloxy)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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